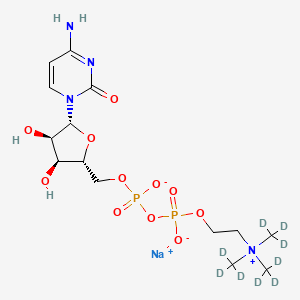
(1R,2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate is a complex organophosphorus compound. It features a unique structure with both phosphoryl and phosphonate groups, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate typically involves multiple steps. The process begins with the preparation of the phosphoryl and phosphonate precursors, followed by their coupling under controlled conditions. Common reagents used in these reactions include phosphorus trichloride, benzyl alcohol, and bromopropanol. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The phosphoryl and phosphonate groups can be reduced to their corresponding phosphines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphoryl ketones, while substitution reactions can produce a variety of substituted phosphonates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate is used as a building block for synthesizing more complex organophosphorus compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its phosphoryl and phosphonate groups mimic natural substrates, making it a valuable tool for probing enzyme active sites.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The presence of both phosphoryl and phosphonate groups can enhance binding affinity to biological targets, leading to the development of new drugs.
Industry
In industrial applications, this compound can be used in the synthesis of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it suitable for enhancing the performance of various materials.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate involves its interaction with molecular targets through its phosphoryl and phosphonate groups. These groups can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(1-Amino-ethyl)-phosphonic acid diisopropyl ester: This compound also contains a phosphonate group but lacks the complex structure of (1R,2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate.
Sulfur compounds: While not directly related, sulfur compounds share some chemical properties with organophosphorus compounds, such as the ability to form strong bonds with metals.
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical and biological applications. Its ability to undergo multiple types of reactions and interact with a wide range of molecular targets makes it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C20H27BrO8P2 |
|---|---|
Peso molecular |
537.3 g/mol |
Nombre IUPAC |
[(1R,2R)-1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-(1-bromo-2-hydroxypropyl)phosphinic acid |
InChI |
InChI=1S/C20H27BrO8P2/c1-15(22)19(21)30(24,25)29-16(2)20(23)31(26,27-13-17-9-5-3-6-10-17)28-14-18-11-7-4-8-12-18/h3-12,15-16,19-20,22-23H,13-14H2,1-2H3,(H,24,25)/t15?,16-,19?,20-/m1/s1 |
Clave InChI |
BEFNQFHQFZBREH-AJSWOKLQSA-N |
SMILES isomérico |
C[C@H]([C@H](O)P(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)OP(=O)(C(C(C)O)Br)O |
SMILES canónico |
CC(C(P(=O)(O)OC(C)C(O)P(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


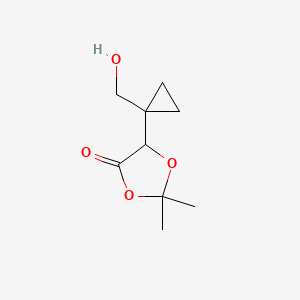
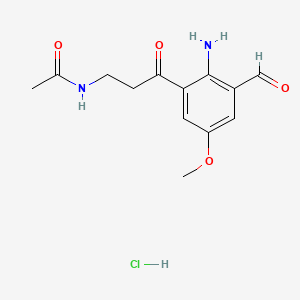
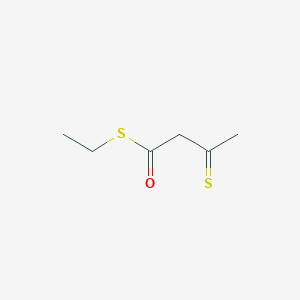
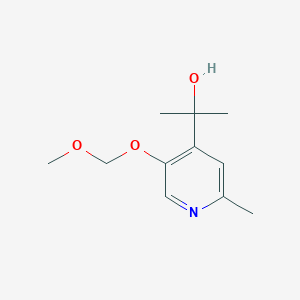
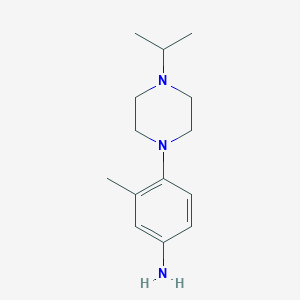
![2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid](/img/structure/B13847088.png)
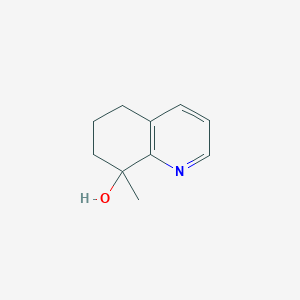

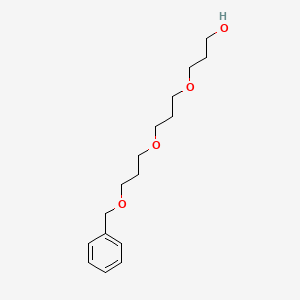
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan](/img/structure/B13847111.png)
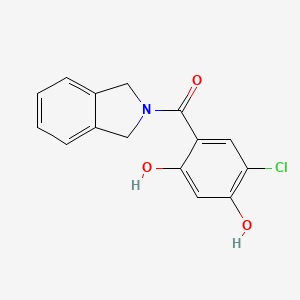
![[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B13847127.png)
![(8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13847135.png)
